molecular formula C16H15FN4O2S B7105850 Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate

Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate

Cat. No.: B7105850
M. Wt: 346.4 g/mol
InChI Key: QXNYUPJZMVICNJ-UHFFFAOYSA-N
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Description

Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate is a complex organic compound that features a quinazoline moiety, a thiazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate typically involves multiple steps, starting with the preparation of the quinazoline and thiazole intermediates. One common method involves the reaction of 8-fluoroquinazoline with a thiazole derivative in the presence of a suitable base and solvent. The reaction conditions often include heating and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process is crucial to obtain a high-purity product, often involving techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, altering the compound’s properties.

Scientific Research Applications

Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with various biological targets, making it useful in biochemical assays and studies.

    Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including anticancer and antimicrobial effects.

    Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit certain kinases, which are enzymes involved in cell signaling pathways. This inhibition can lead to the modulation of cellular processes, such as proliferation and apoptosis, making the compound of interest in cancer research.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: These compounds share the quinazoline core and are known for their biological activities, including kinase inhibition.

    Thiazole Derivatives: Compounds with a thiazole ring are often studied for their antimicrobial and anticancer properties.

    Ethyl Esters: These compounds are commonly used in organic synthesis and can serve as intermediates for further chemical modifications.

Uniqueness

What sets Ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate apart is the combination of these three functional groups in a single molecule. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

ethyl 2-[2-[[(8-fluoroquinazolin-4-yl)amino]methyl]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN4O2S/c1-2-23-14(22)6-10-8-24-13(21-10)7-18-16-11-4-3-5-12(17)15(11)19-9-20-16/h3-5,8-9H,2,6-7H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNYUPJZMVICNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)CNC2=NC=NC3=C2C=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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